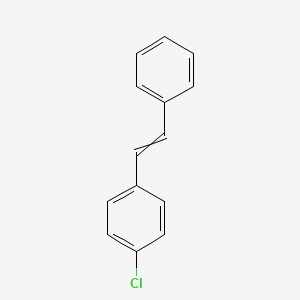
4-Chlorostilbene
描述
4-Chlorostilbene is a useful research compound. Its molecular formula is C14H11Cl and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
4-Chlorostilbene serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in:
- Carbon-Carbon Cross-Coupling Reactions : Employed in the Mizoroki-Heck reaction to create complex molecules from simpler ones, including polymers and pharmaceuticals .
| Reaction Type | Substrates Used | Yield (%) |
|---|---|---|
| Mizoroki-Heck Coupling | Aryl Halides with Styrenes | Up to 99% |
| Electrophilic Aromatic Substitution | Nitration, Sulfonation | Variable |
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
Material Science
In material science, this compound is utilized in the development of:
- Optoelectronic Devices : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Anticancer Properties
Research conducted on the effects of this compound derivatives on cancer cell lines demonstrated significant cytotoxicity. The study found that these compounds induce apoptosis in various cancer types, suggesting their potential as lead compounds in drug development .
Case Study 2: Synthesis of Functional Polymers
A study explored the use of this compound in synthesizing functional polymers through carbon-carbon coupling reactions. The resulting polymers exhibited enhanced electrical conductivity and thermal stability, indicating their applicability in electronic materials .
属性
分子式 |
C14H11Cl |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
1-chloro-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
InChI 键 |
TTYKTMUIQGPMMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













